molecular formula C25H26N6 B2647637 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385387-87-1

1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2647637
CAS No.: 385387-87-1
M. Wt: 410.525
InChI Key: WLHHUMZDZHDSPG-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyridine, piperazine, and benzimidazole moieties, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core:

    Introduction of the Piperazine Moiety:

    Attachment of the 4-Methylpyridin-2-yl Group:

    Final Functionalization:

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of palladium or other transition metal catalysts for coupling reactions.

    Solvents: Selection of appropriate solvents like DMF, DMSO, or toluene to facilitate reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine and piperazine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-butylpyrido[1,2-a]benzimidazole-4-carbonitrile

Comparison:

  • Structural Differences: The primary differences lie in the length and nature of the alkyl chain attached to the pyrido[1,2-a]benzimidazole core.
  • Unique Properties: The propyl group in 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile may confer unique steric and electronic properties, affecting its binding affinity and specificity for molecular targets.
  • Applications: While similar compounds may share some applications, the specific structure of this compound may make it more suitable for certain biological or industrial applications due to its unique interaction profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6/c1-3-6-19-16-24(30-13-11-29(12-14-30)23-15-18(2)9-10-27-23)31-22-8-5-4-7-21(22)28-25(31)20(19)17-26/h4-5,7-10,15-16H,3,6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHHUMZDZHDSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=NC=CC(=C5)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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